

hexafluorotitanic acid chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hexafluorotitanic acid*

Cat. No.: *B12062834*

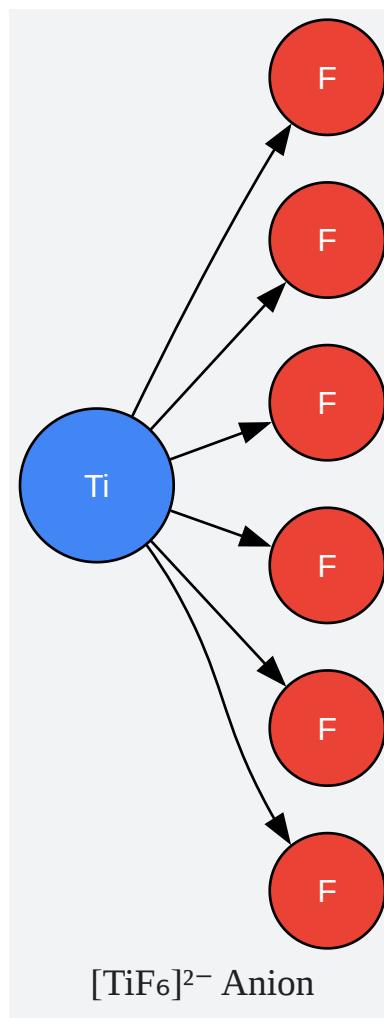
[Get Quote](#)

An In-Depth Technical Guide to **Hexafluorotitanic Acid (H₂TiF₆)**: Structure, Properties, and Applications

Abstract

Hexafluorotitanic acid (H₂TiF₆), a pivotal inorganic compound, holds significant importance across various industrial and research domains, most notably in materials science and surface chemistry. While its molecular formula appears straightforward, its structural nature in aqueous solution and its reactivity profile are complex. This guide provides a comprehensive technical overview of **hexafluorotitanic acid**, delving into its precise chemical structure, physicochemical properties, synthesis methodologies, and key reactivity, particularly its hydrolytic behavior. We will explore the causality behind its widespread use as a surface treatment agent, catalyst, and electroplating additive, grounding these applications in their underlying chemical principles. This document is intended for researchers, chemists, and materials scientists seeking a deeper, field-proven understanding of this versatile fluorinated acid.

Chemical Identity and Structure


Hexafluorotitanic acid is an inorganic compound most commonly encountered as an aqueous solution. Its identity is defined by the CAS Number 17439-11-1.^{[1][2][3]} While broadly represented by the formula H₂TiF₆, this simplification masks the true nature of the species present in its stable, acidic aqueous state.

The Hexafluorotitanate ($[\text{TiF}_6]^{2-}$) Anion

The core of the compound's identity is the hexafluorotitanate(IV) anion, $[\text{TiF}_6]^{2-}$. In this complex, a central titanium(IV) cation is coordinated to six fluoride ligands. The resulting coordination geometry is octahedral, a stable arrangement for transition metal halides. This octahedral structure is a critical determinant of the acid's reactivity and stability in solution.

The Cationic Environment in Aqueous Solution

The "acidic protons" (H^+) suggested by the H_2TiF_6 formula do not exist as free ions in the aqueous phase. Instead, they are solvated by water molecules to form hydronium (H_3O^+) and more complex oxonium cations like the Zundel cation (H_5O_2^+). X-ray crystallography studies of the solid hydrate have confirmed its structure is more accurately described as $(\text{H}_3\text{O})(\text{H}_5\text{O}_2^-)[\text{TiF}_6]$.^{[3][4]} Therefore, the systematic name, oxonium hexafluoridotitanate(2-), provides a more precise description of the compound's structure.^{[3][4][5]} This complex cationic environment underscores its nature as a strong acid.^[1]

[Click to download full resolution via product page](#)

Caption: Octahedral geometry of the $[\text{TiF}_6]^{2-}$ anion.

Physicochemical Properties

The utility of **hexafluorotitanic acid** is directly linked to its distinct physical and chemical properties. It is typically supplied as a 50-60% aqueous solution. The solution is a colorless to pale yellow liquid, highly soluble in water, and possesses a strong acidic character.[\[1\]](#)

Table 1: Key Physicochemical Properties of **Hexafluorotitanic Acid**

Property	Value	Source(s)
CAS Number	17439-11-1	[1][3]
Molecular Formula	H_2TiF_6	[1][2]
Molecular Weight	163.87 g/mol	[2][6]
Appearance	Colorless to pale yellow liquid	[1][7][8]
Density (60% soln.)	~1.675 g/mL at 25 °C	[7][9]
Solubility	Soluble in water	[1][8]
Stability	Stable in acidic solutions; hydrolyzes at pH > 4	[3][10]
Incompatibilities	Strong bases, most metals, alkali metals	[7][9][11]

Synthesis and Reactivity

Synthesis Pathways

The production of **hexafluorotitanic acid** can be approached from different precursors, a choice largely driven by the required purity and economic feasibility.

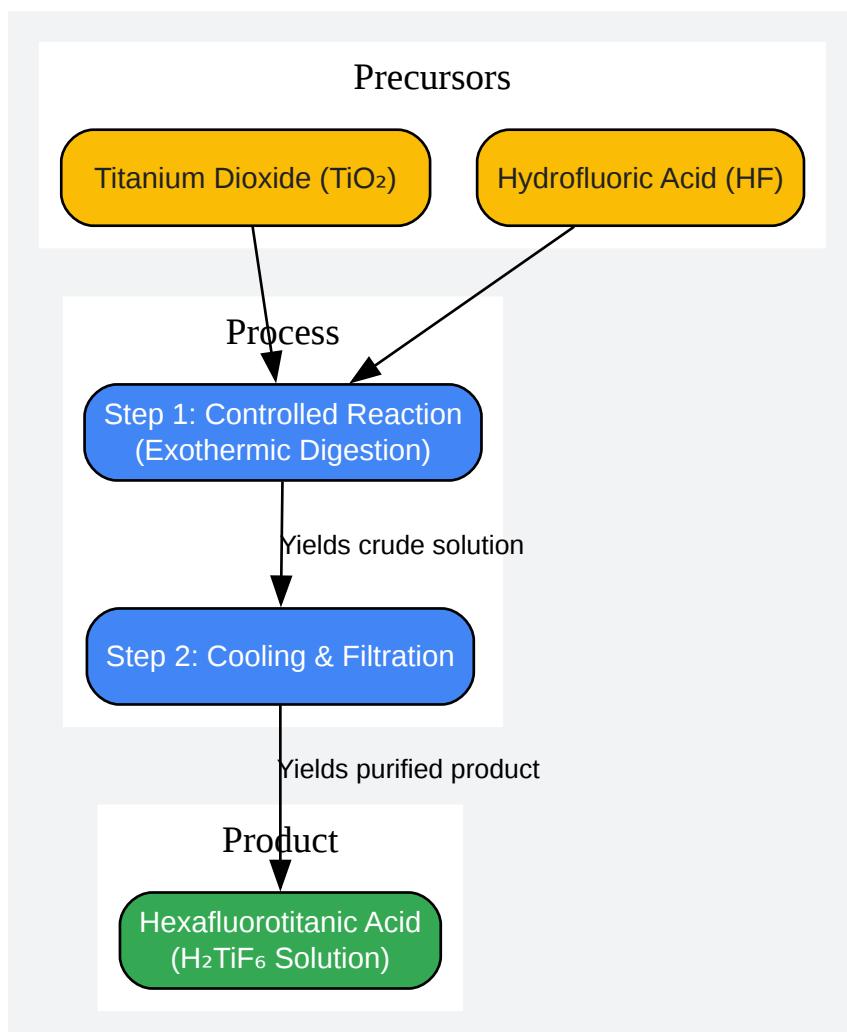
- From Metatitanic Acid: A common laboratory and industrial method involves the reaction of metatitanic acid ($\text{TiO}(\text{OH})_2$) or titanium dioxide (TiO_2) with hydrofluoric acid (HF).[12] The strong affinity of titanium for fluoride drives the reaction to completion, forming the stable $[\text{TiF}_6]^{2-}$ complex.
- From Ilmenite Ore: For larger-scale production, ilmenite (FeTiO_3), a common titanium ore, can be used. This process requires an initial step to remove the iron, often through leaching with a strong acid like hydrochloric acid. The resulting titanium-rich material is then digested with aqueous hydrofluoric acid.[13]

Key Reactions: Hydrolytic Instability

A defining characteristic of **hexafluorotitanic acid** is its conditional stability. The $[\text{TiF}_6]^{2-}$ anion is stable in acidic media but undergoes rapid hydrolysis at a pH above 4.[10] In neutral or basic

solutions, the complex breaks down to form hydrated titanium dioxide (TiO_2) and fluoride ions.

[3][10]


The reaction with ammonia exemplifies this: $(\text{NH}_4)_2\text{TiF}_6 + 4 \text{ NH}_3 + 2 \text{ H}_2\text{O} \rightarrow \text{TiO}_2 + 6 \text{ NH}_4\text{F}$ [3]
[4]

This reactivity is fundamental to its application in forming conversion coatings, where a controlled change in local pH at a metal surface can be used to precipitate a thin, adherent layer of titanium dioxide/oxide-fluoride.

Experimental Protocol: Laboratory Synthesis of Hexafluorotitanic Acid

This protocol is a representative method and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the high toxicity of hydrofluoric acid.

- Preparation: Place a magnetic stir bar in a 500 mL fluoropolymer (e.g., PFA or FEP) beaker.
- Reagents: Cautiously measure 200 mL of 48% hydrofluoric acid and add it to the beaker.
- Reaction: While stirring vigorously, slowly add 40 g of powdered titanium dioxide (Anatase, high purity) in small portions. The addition should be slow enough to control the exothermic reaction.
- Digestion: After all TiO_2 has been added, gently heat the mixture to 60-70°C on a hot plate and continue stirring for 2-4 hours until the solution becomes clear.
- Filtration: Allow the solution to cool to room temperature. If any unreacted solids remain, filter the solution through a polypropylene funnel with a corrosion-resistant filter medium.
- Storage: Transfer the clear **hexafluorotitanic acid** solution to a tightly sealed fluoropolymer bottle for storage.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of H_2TiF_6 .

Industrial and Research Applications

The unique properties of **hexafluorotitanic acid** make it indispensable in several fields.

- Metal Surface Treatment: This is a primary application. It is a key component in conversion coatings for aluminum, titanium, and zinc alloys.[5][14][15] The acid etches the metal surface, removing native oxides, and then deposits a thin, stable titanium oxide/fluoride layer. This layer dramatically improves corrosion resistance and serves as an excellent primer for paint and other organic coatings.[14][15] It is widely used in the aerospace and automotive industries for chrome-free surface preparation.[4][5][15]

- Electroplating: It is used as an electrolyte component in plating baths, often in conjunction with other fluoro-acids like fluorozirconic acid.[4][5][16]
- Catalysis: The strong acidity and presence of a high-valent metal center allow H_2TiF_6 to function as a catalyst in various organic reactions and in the synthesis of certain polymers.[1][14][16]
- Materials Synthesis: It serves as a precursor for synthesizing other titanium compounds, such as potassium hexafluorotitanate (K_2TiF_6), which is used in the manufacture of metallic titanium and as a component in aluminum grain refining fluxes.[4][5]
- Glass and Ceramics: The compound finds use in the etching of specialized glass and in the production of titanium-based ceramics.[1][14]

Analytical Characterization

Validating the concentration and purity of **hexafluorotitanic acid** solutions is critical for industrial applications. Key analytical techniques include:

- Acid-Base Titration: A straightforward method to determine the total acid content. Titration with a standardized strong base (e.g., NaOH) to a potentiometric endpoint can quantify the acid concentration.
- Ion-Selective Electrode (ISE): A fluoride ISE can be used to determine the concentration of free and total fluoride ions in the solution, providing insight into the complexation state.
- Inductively Coupled Plasma (ICP) Spectroscopy: ICP-OES or ICP-MS are definitive methods for accurately quantifying the titanium concentration in the solution.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the Ti-F vibrational modes characteristic of the $[TiF_6]^{2-}$ anion, confirming the presence of the complex.[17]

Safety and Handling

Hexafluorotitanic acid is a hazardous substance that demands stringent safety protocols. It is highly corrosive and acutely toxic if swallowed, inhaled, or in contact with skin.[18] Contact causes severe skin burns and serious eye damage.[1][18]

Table 2: GHS Hazard Information for **Hexafluorotitanic Acid**

Code	Hazard Statement	Source(s)
H290	May be corrosive to metals	[18]
H300/H301	Fatal/Toxic if swallowed	[18] [19]
H310/H311	Fatal/Toxic in contact with skin	[18] [19]
H330/H331	Fatal/Toxic if inhaled	[18] [19]
H314	Causes severe skin burns and eye damage	[18]

- Personal Protective Equipment (PPE): Handling requires a full suite of PPE, including chemical-resistant gloves (neoprene or nitrile), a face shield, chemical splash goggles, and a lab coat or chemical-resistant apron.[\[5\]](#)[\[18\]](#) Respiratory protection is necessary when mists or vapors may be generated.[\[18\]](#)
- Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[\[18\]](#)
[\[19\]](#) Add acid to water, never the other way around, to avoid a violent exothermic reaction.[\[19\]](#)
- Storage: Store in tightly sealed, corrosion-resistant containers made of fluoropolymers or glass.[\[1\]](#) Keep away from incompatible materials such as strong bases, cyanides, and most metals.[\[7\]](#)[\[18\]](#)

Conclusion

Hexafluorotitanic acid is a powerful and versatile chemical whose simple formula, H_2TiF_6 , represents a complex reality of an octahedral $[\text{TiF}_6]^{2-}$ anion stabilized by oxonium cations in aqueous solution. Its utility is derived from a combination of strong acidity, the reactivity of the coordinated fluoride, and its tendency to hydrolyze under controlled pH conditions to form stable titanium oxide layers. While its primary applications are in the demanding field of metal surface treatment, its role as a catalyst and synthetic precursor highlights its broader importance. A thorough understanding of its structure, reactivity, and significant handling

hazards is essential for its safe and effective use in advancing materials science and chemical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 17439-11-1: hexafluorotitanic acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Hexafluorotitanic acid - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Hexafluorotitanic acid | F6H2Ti | CID 53393199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. morita-kagaku.co.jp [morita-kagaku.co.jp]
- 9. 17439-11-1 CAS MSDS (Hexafluorotitanic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Hexafluorotitanic acid | 17439-11-1 [chemicalbook.com]
- 12. Potassium hexafluorotitanate - Wikipedia [en.wikipedia.org]
- 13. DE1222026B - Process for the production of fluotitanic acid and hexafluotitanates - Google Patents [patents.google.com]
- 14. chemkraft.ir [chemkraft.ir]
- 15. Hexafluorotitanic acid solution [myskinrecipes.com]
- 16. Fluotitanic Acid (Hexafluorotitanic Acid) - Stability, Accurate Composition, Best Price [sbfluorochem.in]
- 17. Hexafluorotitanic acid | 80 Publications | 316 Citations | Top Authors | Related Topics [scispace.com]

- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [hexafluorotitanic acid chemical formula and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12062834#hexafluorotitanic-acid-chemical-formula-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com